4-Fluorophenyl chloroformate

Descripción general

Descripción

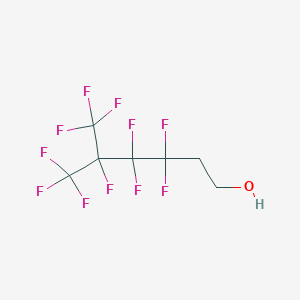

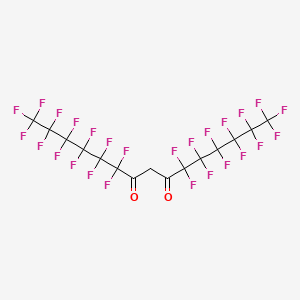

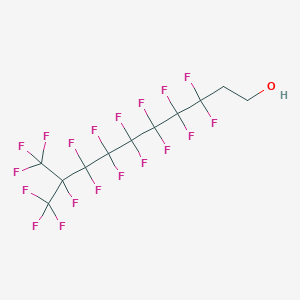

4-Fluorophenyl chloroformate is a chemical compound with the linear formula ClCO2C6H4F . It has a molecular weight of 174.56 . This compound is used as a building block in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 4-Fluorophenyl chloroformate consists of 15 bonds in total, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

The solvolyses of 4-fluorophenyl chlorothionoformate have been studied in fifteen binary aqueous organic mixtures of widely varying nucleophilicity and ionizing power values . The ethanolysis rate order demonstrates the powerful inductive effects instigated by the presence of both a phenoxy group and a fluorine leaving group around the carbonyl carbon .Physical And Chemical Properties Analysis

4-Fluorophenyl chloroformate has a refractive index of 1.4933 and a density of 1.329 g/mL at 25 °C . It’s also mentioned that it has a molar refractivity of 37.8 cm³, a polar surface area of 26 Ų, and a polarizability of 15.0 10^-24 cm³ .Aplicaciones Científicas De Investigación

Solvent Effects in Solvolysis

Research by D'Souza et al. (2011) focused on the solvolysis of 4-fluorophenyl chlorothionoformate in various aqueous organic mixtures. This study highlighted the deviations in solvolysis rates in specific mixtures, emphasizing the dual mechanisms of bimolecular addition-elimination and unimolecular ionization in its solvolysis process (D'Souza et al., 2011).

Synthesis and Spectral Analysis

Kravtsov et al. (1973) synthesized derivatives of (4-fluorophenyl)dimethyltin and studied their fluorine chemical shifts. This work was pivotal in understanding the electron-accepting capacity of various substituents in different solvents, providing insights into the inductive nature of electronic interactions in these compounds (Kravtsov et al., 1973).

Grunwald-Winstein Equation Applications

The work of D’Souza and Kevill (2013) utilized the Grunwald-Winstein equations to study the solvolysis reactions of chloroformate and fluoroformate esters, including those of 4-fluorophenyl chloroformate. This research provides critical information on the reaction mechanisms and the role of various factors like solvent ionizing power in these processes (D’Souza & Kevill, 2013).

Kinetics and Mechanism in Hydrolysis Reactions

Queen and Nour (1976) explored the hydrolysis mechanisms of esters of fluoroformic acid, comparing them to chloroformate esters. Their study highlighted the differences in reaction rates and the formation of intermediate mixed anhydrides, providing an in-depth view of the kinetics involved in these processes (Queen & Nour, 1976).

Synthesis of Heterocyclic Polyethers

Hamciuc et al. (2001) synthesized new heterocyclic polyethers containing 4-fluorophenyl units, demonstrating their good solubility, thermal stability, and potential applications in materials science (Hamciuc et al., 2001).

Decarboxylation to Chloro- and Fluoroaromatics

Lui, Marhold, and Rock (1998) developed a method for the decarboxylation of phenyl chloroformates to produce chloro- and fluoroaromatic compounds, an important process in organic synthesis (Lui et al., 1998).

Chromatographic Separation and Detection

Landzettel etal. (1995) used a derivatizing reagent, 2-(9-anthrylethyl) chloroformate, for the high-performance liquid chromatographic separation and detection of phenols. This research improved the detection and analysis of phenols in industrial waste water samples, showcasing the application of chloroformates in environmental analysis (Landzettel et al., 1995).

Synthesis and Characterization of Polymers

Kaiti and Fossum (2006) conducted a comprehensive study on the polymerization behavior of 4-fluoro-4′-hydroxytriphenyl-phosphine oxide. Their research explored the synthesis and properties of resulting linear poly(arylene ether phosphine oxide)s, highlighting their solubility, thermal stability, and film-forming capabilities (Kaiti & Fossum, 2006).

Antifungal Activity in Agricultural Chemistry

Mishra et al. (2000) investigated the antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their derivatives. This study provided valuable information for the development of fungicides in agriculture, demonstrating the biological activity of compounds derived from 4-fluorophenyl ureas (Mishra et al., 2000).

Vibrational Spectra and Molecular Structure Studies

Govindarasu and Kavitha (2014) performed a detailed analysis of 4-Methoxy-4'-Nitrobiphenyl, including vibrational spectra, molecular structure, and hyperpolarizability studies. This research contributed to the understanding of electronic structures and nuclear magnetic resonance properties of related compounds (Govindarasu & Kavitha, 2014).

Derivatization of Hydrophilic Analytes

Vincenti et al. (2005) synthesized and tested highly-fluorinated alkyl and aryl chloroformates, including 4-fluorophenyl derivatives, as reagents for direct water derivatization of polar and hydrophilic analytes. This research is significant for the identification of ozonation drinking water disinfection by-products (Vincenti et al., 2005).

Synthesis and Decomposition Studies

Zakrzewska et al. (2001) explored the synthesis and decomposition of various substituted 4-fluoroanilines. Their findings provided insights into the thermal stability and decomposition products of these compounds, relevant to organic and pharmaceutical chemistry (Zakrzewska et al., 2001).

Crystal Growth and Characterization

Meenatchi et al. (2015) reported the crystal growth andcharacterization of 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. This research is significant for the field of crystallography and material science, providing insights into the structural and electronic properties of fluoroaromatic compounds (Meenatchi et al., 2015).

Spectral Properties in Solution and Polymer Matrices

Danko et al. (2011) examined the spectral properties of novel fluorophores based on imidazole-4,5-dicarbonitrile, which included 4-fluorophenyl units. Their work is crucial for understanding the fluorescence properties of these compounds in different solvents and polymer matrices, contributing to the field of optical materials and spectroscopy (Danko et al., 2011).

Comparative Study of Electronic Effects in Fluoroaryl Compounds

Nesmeyanov et al. (1973) conducted a comparative study of electronic effects in fluoroaryl compounds of antimony and bismuth, including their carbon and nitrogen analogues. This research provided important insights into the electronic nature of fluoroaromatic compounds, enhancing our understanding of their chemical behavior (Nesmeyanov et al., 1973).

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Fluorophenyl chloroformate is primarily used as a building block in chemical synthesis

Mode of Action

The mode of action of 4-Fluorophenyl chloroformate is through its reactivity as a chloroformate ester. Chloroformates are reactive towards nucleophiles, and in the presence of a suitable nucleophile, they undergo nucleophilic acyl substitution reactions . This allows 4-Fluorophenyl chloroformate to form a variety of products depending on the nucleophile present in the reaction.

Biochemical Pathways

It has been used in the synthesis of various compounds, such as binol-derived silanediols and hybrid selenocarbamates , which may have specific roles in biochemical pathways.

Pharmacokinetics

It is known to be toxic if inhaled, in contact with skin, or if swallowed, and it causes severe skin burns and eye damage .

Result of Action

The result of the action of 4-Fluorophenyl chloroformate is the formation of new chemical compounds. The specific products formed depend on the reactants present in the reaction. For example, it has been used in the synthesis of well-defined antibody-drug conjugates and bispecific small molecule-antibody conjugates .

Action Environment

The action of 4-Fluorophenyl chloroformate can be influenced by various environmental factors. For instance, it is moisture sensitive , and its reactivity can be affected by the presence of water. Additionally, its storage temperature can impact its stability, with a recommended storage temperature of 2-8°C .

Propiedades

IUPAC Name |

(4-fluorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBGPEACXKBQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369811 | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl chloroformate | |

CAS RN |

38377-38-7 | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38377-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)

![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)